5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desacetylcephalothin sodium is a metabolite of cephalothin, a first-generation cephalosporin antibiotic. Cephalothin is known for its broad-spectrum activity against Gram-positive bacteria and limited activity against Gram-negative bacteria . Desacetylcephalothin sodium, however, exhibits weaker antimicrobial activity compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetylcephalothin sodium is synthesized through the hydrolysis of cephalothin. The process involves the removal of the acetoxy group at position three of the cephalothin molecule . This reaction typically occurs under mild acidic or basic conditions.
Industrial Production Methods: Industrial production of desacetylcephalothin sodium involves large-scale hydrolysis of cephalothin using controlled pH conditions to ensure the complete conversion of cephalothin to desacetylcephalothin sodium. The product is then purified using techniques such as high-pressure liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Desacetylcephalothin sodium undergoes various chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation from cephalothin.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Mild acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Desacetylcephalothin sodium.
Oxidation and Reduction: Various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Desacetylcephalothin sodium has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with bacterial enzymes and its role in bacterial resistance mechanisms.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in comparison to cephalothin.
Mechanism of Action
Desacetylcephalothin sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan units in the bacterial cell wall. This inhibition prevents the proper formation of the cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Cephalothin: The parent compound with stronger antimicrobial activity.
Cefamandole: Another cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefazolin: A first-generation cephalosporin with a similar structure and antimicrobial profile.
Uniqueness: Desacetylcephalothin sodium is unique due to its specific metabolic origin from cephalothin and its weaker antimicrobial activity. This makes it particularly useful in studies focused on the metabolism and pharmacokinetics of cephalosporins .
Properties
IUPAC Name |
sodium;3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZLUULXMJGRPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2NaO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.